molecular formula C22H36O2 B14328061 Docosa-4,7,10,13-tetraenoic acid CAS No. 106868-36-4

Docosa-4,7,10,13-tetraenoic acid

Cat. No.: B14328061
CAS No.: 106868-36-4
M. Wt: 332.5 g/mol
InChI Key: WSCPRLMTEVITJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosa-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid that serves as a crucial intermediate in the metabolic pathways of longer-chain, highly unsaturated fatty acids. Research indicates it is metabolized into 4,7,10,13,16-docosapentaenoic acid, a direct precursor to docosahexaenoic acid (DHA) . Studies of this compound are vital for elucidating the complex biosynthetic pathways of omega-3 fatty acids, including the regulation of key enzymes like Δ5 elongase . Its role is particularly important for understanding the metabolic communication between peroxisomes and microsomes in unsaturated fatty acid metabolism . Investigations into this fatty acid provide foundational insights into lipid biochemistry, with potential implications for research in cellular membrane fluidity, signal transduction, and the endogenous production of biologically critical lipids. This product is intended for research purposes as a standard or reagent in biochemical and metabolic studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

docosa-4,7,10,13-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,12-13,15-16,18-19H,2-8,11,14,17,20-21H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCPRLMTEVITJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCC=CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50762621
Record name Docosa-4,7,10,13-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-36-4
Record name Docosa-4,7,10,13-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50762621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Biosynthesis Pathways

Docosa-4,7,10,13-tetraenoic acid is synthesized in vivo via elongation and desaturation of shorter-chain precursors. The pathway begins with α-linolenic acid (18:3n-3), which undergoes sequential elongation and desaturation steps catalyzed by microsomal enzymes. Key intermediates include:

  • Eicosa-8,11,14,17-tetraenoic acid (20:4n-3) : Produced via Δ6-desaturase and elongase activity.
  • Tetracosa-9,12,15,18,21-pentaenoic acid (24:5n-3) : Further elongation introduces two additional carbons.
  • Peroxisomal β-oxidation : The final step involves chain shortening of 24:5n-3 to 22:4n-3 (this compound) in peroxisomes, requiring 2,4-dienoyl-CoA reductase to resolve conjugated double bonds.

Critical enzymes in this pathway include:

  • Δ6-desaturase : Introduces the first double bond at position 6.
  • Elongase (ELOVL5) : Extends the carbon chain by two units.
  • 2,4-dienoyl-CoA reductase : Resolves intermediates during β-oxidation, preventing further degradation.

Microbial Biosynthesis

Microorganisms such as Schizochytrium spp. and Thraustochytrids are engineered to produce this compound via heterologous expression of desaturases and elongases. For example:

  • Algal fermentation : Crypthecodinium cohnii produces this compound as a minor component alongside docosahexaenoic acid (DHA).
  • Optimization strategies : Nitrogen limitation and low-temperature cultivation enhance PUFA yields by up to 30% in Aurantiochytrium strains.

Chemical Synthesis Approaches

Organic Synthesis Routes

Total synthesis of this compound involves stereoselective formation of double bonds. A representative route includes:

  • Wittig olefination : Coupling of C10 and C12 fragments to establish the 4,7-diene system.
  • Lindlar catalysis : Partial hydrogenation ensures cis-configuration at positions 10 and 13.
  • Carboxylic acid functionalization : Oxidation of a terminal aldehyde to the carboxylic acid completes the chain.

Key challenges :

  • Isomerization during double-bond formation requires low-temperature conditions (-20°C).
  • Protecting groups (e.g., tert-butyldimethylsilyl) prevent unwanted side reactions at reactive sites.

Catalytic Methods

Recent advances employ transition-metal catalysts for efficient double-bond installation:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions construct conjugated dienes with >95% stereoselectivity.
  • Ziegler-Natta polymerization : Oligomerization of ethylene derivatives followed by oxidative cleavage yields PUFA precursors.

Industrial Production Techniques

Extraction and Purification

This compound is isolated from marine oils (e.g., squid liver oil) using:

  • Winterization : Cooling to -20°C removes saturated fats.
  • Urea complexation : Fractional crystallization enriches PUFAs.
  • Chromatography : Silver-ion HPLC separates isomers based on double-bond positions.

Microbial Fermentation at Scale

Industrial bioreactors (≥10,000 L) utilize optimized strains of Schizochytrium spp. with the following parameters:

Parameter Value
Temperature 25°C
pH 6.8–7.2
Oxygenation 30% dissolved O2
Yield 0.5–1.2 g/L

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Biological Synthesis 0.8–1.5 85–92 120–200 High
Chemical Synthesis 20–35 98–99.5 800–1,500 Moderate
Industrial Extraction 0.1–0.3 70–80 300–500 Limited

Advantages and limitations :

  • Biological methods : Sustainable but require costly enzyme purification.
  • Chemical synthesis : High purity but energy-intensive.
  • Industrial extraction : Low yield but cost-effective for niche markets.

Chemical Reactions Analysis

Types of Reactions

Docosa-4,7,10,13-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include dihydroxydocosatrienoic acids (DHDTs) and epoxydocosatrienoic acids (EDTs). These products have various biological activities and are of significant interest in scientific research .

Scientific Research Applications

Docosa-4,7,10,13-tetraenoic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of docosa-4,7,10,13-tetraenoic acid involves its metabolism to biologically active products, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act as signaling molecules and have various physiological effects, including anti-inflammatory and vasodilatory activities. The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Structural and Functional Overview

Table 1: Structural Comparison of Selected PUFAs

Compound Name Carbon Chain Double Bond Positions n-Family Primary Sources
Hexadeca-4,7,10,13-tetraenoic acid 16 4,7,10,13 n-3 Marine algae, fish oils (minor)
Docosahexaenoic acid (DHA) 22 4,7,10,13,16,19 n-3 Fish oils, algae
12-oxo-5,8,10-heptadecatrienoic acid (KHT) 17 5,8,10 (with oxo group) - Secreted by MSCs
Eicosapentaenoic acid (EPA) 20 5,8,11,14,17 n-3 Fish oils, algae
Arachidonic acid (AA) 20 5,8,11,14 n-6 Animal tissues
4,7,10,13-icosatetraynoic acid 20 4,7,10,13 n-6 Synthetic/Research compound

Table 2: Functional Comparison of Selected PUFAs

Compound Biological Activity Role in Chemotherapy Other Functions References
Hexadeca-4,7,10,13-tetraenoic acid Induces chemoresistance, antibiotic, algicidal Impedes efficacy of platinum-based drugs Algicidal activity , antibiotic
DHA Enhances chemo efficacy, anti-inflammatory Represses IL-1β, enhances 5-FU Brain development, anti-aging
KHT Induces chemoresistance Synergizes with hexadeca in resistance -
EPA Generally beneficial, anti-inflammatory May be beneficial but fish oils' efficacy reduced by hexadeca Cardiovascular health
4,7,10,13-icosatetraynoic acid Inhibits lipoxygenase Not directly related Research tool for enzyme studies
Mechanistic Insights and Contrasts
  • Chemoresistance vs. Chemosensitization: Hexadeca-4,7,10,13-tetraenoic acid and KHT, secreted by mesenchymal stem cells (MSCs), induce resistance to platinum-based therapies (e.g., cisplatin) by protecting tumor cells . In contrast, DHA suppresses NLRP3 inflammasome activity and enhances 5-fluorouracil (5-FU) efficacy by inhibiting IL-1β secretion . This divergence underscores the context-dependent roles of ω-3 PUFAs: endogenous hexadeca-4,7,10,13-tetraenoic acid is detrimental, while exogenous DHA/EPA may be beneficial .
  • For example, hexadeca-4,7,10,13-tetraenoic acid disrupts JNK-mediated IL-1β secretion, whereas DHA modulates β-arrestin-2 pathways to enhance drug response .
  • Algicidal and Antibiotic Properties: Hexadeca-4,7,10,13-tetraenoic acid exhibits potent algicidal activity against Heterosigma akashiwo (LC50 1.35 µg/mL) and broad-spectrum antibiotic effects, unlike DHA or EPA . These properties are attributed to its electrophilic reactivity, which damages microbial membranes.
Contradictions and Clinical Implications
  • Fish Oil Paradox: While fish oils rich in DHA/EPA are recommended for anti-inflammatory benefits, their efficacy in chemotherapy is compromised by trace hexadeca-4,7,10,13-tetraenoic acid, which counteracts platinum drugs . Purified DHA/EPA formulations are suggested to avoid this interaction .
  • Endogenous vs. Exogenous Effects: Endogenously produced hexadeca-4,7,10,13-tetraenoic acid and KHT from MSCs promote tumor survival, whereas dietary DHA/EPA sensitizes cancer cells to apoptosis . This highlights the need to target MSC-secreted PUFAs in combinatorial therapies.

Q & A

Q. What methodological approaches are optimal for extracting Docosa-4,7,10,13-tetraenoic acid from biological tissues?

The Bligh & Dyer method is widely used for lipid extraction. This involves homogenizing wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The chloroform layer, containing lipids like this compound, is isolated for purification. This method is efficient (<10 minutes) and minimizes lipid degradation . For tissues with high oxidative susceptibility (e.g., brain), adding antioxidants like BHT during homogenization is recommended.

Q. How can researchers quantify this compound in complex biological matrices such as plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated protocol involves:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate lipids.
  • Chromatography : Reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with gradient elution (mobile phase: water/acetonitrile + 0.1% formic acid).
  • Detection : Negative-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 327 → 283 for this compound). Calibration curves using deuterated internal standards (e.g., DHA-d5) improve accuracy .

Q. What precautions are necessary to prevent degradation of this compound during storage?

Store samples at -80°C under nitrogen to avoid oxidation. For long-term stability, add chelating agents (e.g., EDTA) to sequester metal ions and use amber vials to limit light exposure. Purity assessments via GC-FID or HPLC-UV should be conducted pre- and post-storage .

Q. How is this compound integrated into lipidomics workflows?

Lipidomics pipelines typically include:

  • Data-independent acquisition (DIA) : For untargeted profiling of lipid species.
  • Software tools : LipidSearch or Skyline for peak alignment and annotation.
  • Structural validation : MS/MS spectral matching against databases (e.g., LIPID MAPS). This compound is often identified via its characteristic fragmentation pattern, including loss of CO2 (44 Da) and allylic cleavages .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound’s role in chemoresistance?

In vitro co-culture systems with cancer-associated fibroblasts (CAFs) or mesenchymal stem cells (MSCs) can mimic tumor microenvironments. For example:

  • Treat MSCs with this compound (10-100 nM) and assess conditioned media’s effect on cancer cell viability post-chemotherapy (e.g., cisplatin).
  • Use siRNA knockdown of cyclooxygenase-1 (COX-1) in MSCs to validate enzyme dependency in chemoresistance pathways .

Q. How does this compound interact with cellular receptors like FFAR4?

FFAR4 (GPR120) activation can be studied via:

  • Calcium imaging : Pre-load cells with Fluo-4 AM and monitor Ca²⁺ flux upon fatty acid treatment.
  • Receptor antagonism : Use AH7614 (FFAR4 inhibitor) to block signaling.
  • Gene knockout models : FFAR4⁻/⁻ macrophages to dissect anti-inflammatory effects (e.g., IL-6/TNF-α suppression assays) .

Q. How can contradictory findings on pro-inflammatory vs. anti-inflammatory roles be resolved?

Contradictions may arise from concentration-dependent effects or cell-type specificity. Methodological strategies include:

  • Dose-response curves : Test 0.1-100 µM ranges in primary macrophages vs. cancer cells.
  • Metabolite profiling : Quantify pro-resolving mediators (e.g., resolvins) vs. pro-inflammatory eicosanoids (e.g., prostaglandins) via LC-MS/MS.
  • Transcriptomics : RNA-seq to identify differentially expressed genes in TLR4/NF-κB pathways .

Q. What synthetic strategies are used to produce isotopically labeled this compound for metabolic tracing?

Deuterated or ¹³C-labeled analogs are synthesized via:

  • Chemical synthesis : Wittig reactions with deuterated aldehydes to introduce double bonds.
  • Biosynthetic labeling : Feed algae (e.g., Schizochytrium) with ¹³C-acetate and purify labeled fatty acids via preparative HPLC. These tracers enable kinetic studies of lipid turnover using stable isotope-resolved metabolomics (SIRM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.